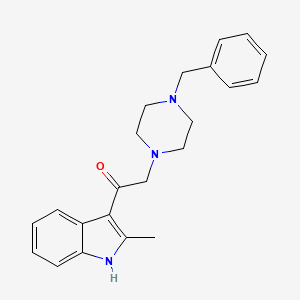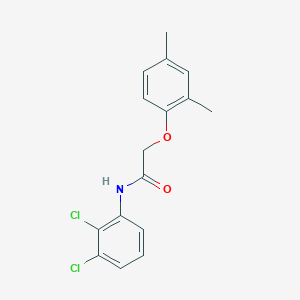![molecular formula C17H21NO5 B5706059 diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate](/img/structure/B5706059.png)
diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate appears to be a derivative of isophthalic acid, a benzene dicarboxylic acid, which is often used in various chemical syntheses.
Synthesis Analysis
Formation of Related Compounds
The formation of diethyl 2-amino-1-cyclopentenylphosphonates, which are structurally similar, involves a two-step mechanism with an initial amine addition to a zwitterionic intermediate followed by cyclization and proton transfer (Al Quntar et al., 2007).
Microwave-Assisted Synthesis
A novel synthesis involving microwave-assisted synthesis of optically active polyamides derived from a similar compound, 5-(3-methyl-2-phthalimidylpentanoylamino)isophthalic acid, indicates a potential method for synthesizing related compounds (Mallakpour & Taghavi, 2008).
Molecular Structure Analysis
Hydrothermal Synthesis and Structures
Research on similar compounds, such as 5-aminoisophthalic acid ligand bridged polymers, demonstrates the potential complexity and diversity of structures that can be obtained from isophthalic acid derivatives (Wu et al., 2002).
Investigation of Similar Structures
The molecular structure and vibrations of a similar compound, 5-[(3-methylphenyl) (phenyl) amino] isophthalic acid, were thoroughly investigated, suggesting methods that could be applied to the analysis of diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate (Sas et al., 2014).
Chemical Reactions and Properties
- Related Chemical Reactions: A study on the synthesis of diethyl 4-phenylethynylazulene-1,3-dicarboxylate undergoing a Friedel–Crafts-type ring closure to give cyclopent[cd]azulene derivative highlights a type of chemical reaction that might be relevant for diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate (Nakadate et al., 1977).
Physical Properties Analysis
- Structural Investigation of Similar Compounds: The structural investigation of diethyl 2,5-diaminoterephthalate in different forms provides insights into the physical properties of isophthalic acid derivatives (Mann et al., 1982).
Eigenschaften
IUPAC Name |
diethyl 5-(cyclobutanecarbonylamino)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-3-22-16(20)12-8-13(17(21)23-4-2)10-14(9-12)18-15(19)11-6-5-7-11/h8-11H,3-7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPBHZIDTOFADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)C2CCC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-[(cyclobutylcarbonyl)amino]benzene-1,3-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5705977.png)

![5-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5705988.png)
![1-[2-(4-benzylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5705992.png)
![N~1~-cyclopentyl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5705994.png)
![1,1'-oxybis[4-(ethylthio)benzene]](/img/structure/B5706002.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5706025.png)

![10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5706046.png)

![3-allyl-2-(isopropylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5706051.png)

